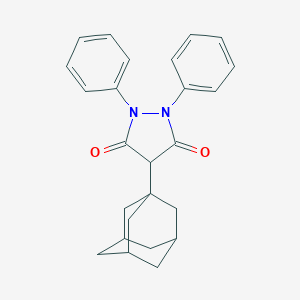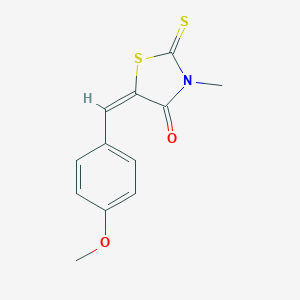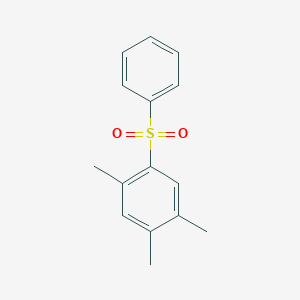
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene, also known as TPSB, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. TPSB is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H18O2S. This compound has shown promise in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Applications De Recherche Scientifique
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene has shown promise in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been identified as a potential lead compound for the development of novel anti-cancer agents. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. For example, this compound has been incorporated into conjugated polymers to improve their solubility and thermal stability. This compound has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with high surface area and gas storage capacity.
In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds, including sulfones, sulfonamides, and sulfonylureas. This compound has also been used as a catalyst for various organic reactions, including Michael addition, aldol condensation, and Suzuki coupling.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene in various scientific research applications is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, induces apoptosis, and disrupts cell cycle progression. In vivo studies have shown that this compound exhibits anti-tumor activity in mouse models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. This compound is also relatively easy to synthesize in large quantities, making it an attractive compound for scale-up studies. However, this compound has some limitations for lab experiments, including its potential toxicity and limited water solubility.
Orientations Futures
There are several future directions for research on 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene. One potential direction is the development of this compound-based anti-cancer agents with improved efficacy and selectivity. Another direction is the synthesis of novel organic materials and MOFs using this compound as a building block. Additionally, further studies are needed to elucidate the mechanism of action of this compound in various scientific research applications and to explore its potential applications in other fields, such as catalysis and electrochemistry.
Conclusion
In conclusion, this compound is a promising compound for scientific research with potential applications in medicinal chemistry, materials science, and organic synthesis. The synthesis method of this compound has been optimized in recent years, and various modifications have been made to improve the efficiency and scalability of the synthesis process. This compound exhibits potent cytotoxic activity against various cancer cell lines, induces apoptosis, and disrupts cell cycle progression. However, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene can be achieved through a multi-step process that involves the reaction of 2,4,6-trimethylbenzene with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity. This method has been optimized in recent years, and various modifications have been made to improve the efficiency and scalability of the synthesis process.
Propriétés
Formule moléculaire |
C15H16O2S |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-9-13(3)15(10-12(11)2)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clé InChI |
ONQVQRJKLWFABS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
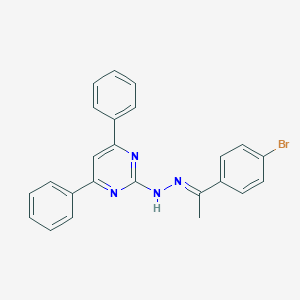
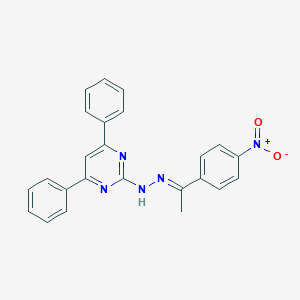

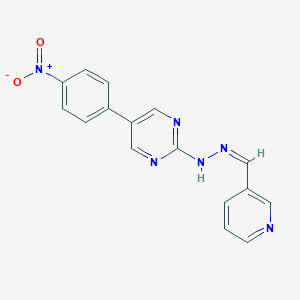

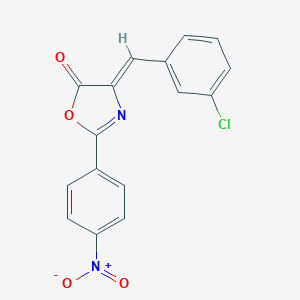
![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)
